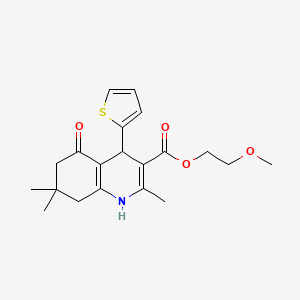

2-methoxyethyl 2,7,7-trimethyl-5-oxo-4-(2-thienyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate

Description

This compound belongs to the polyhydroquinoline family, characterized by a bicyclic quinoline core substituted with ester, alkyl, and heteroaromatic groups. The 2-methoxyethyl ester group at position 3 and the 2-thienyl substituent at position 4 distinguish it from other derivatives.

Properties

IUPAC Name |

2-methoxyethyl 2,7,7-trimethyl-5-oxo-4-thiophen-2-yl-1,4,6,8-tetrahydroquinoline-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25NO4S/c1-12-16(19(23)25-8-7-24-4)18(15-6-5-9-26-15)17-13(21-12)10-20(2,3)11-14(17)22/h5-6,9,18,21H,7-8,10-11H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLPMALILYUAEEE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(C2=C(N1)CC(CC2=O)(C)C)C3=CC=CS3)C(=O)OCCOC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20386712 | |

| Record name | ST017174 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20386712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

375.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5805-33-4 | |

| Record name | ST017174 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20386712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxyethyl 2,7,7-trimethyl-5-oxo-4-(2-thienyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate typically involves multiple steps, starting with the construction of the quinoline core. One common approach is the Skraup synthesis, which involves the condensation of aniline derivatives with glycerol in the presence of sulfuric acid and an oxidizing agent. The thiophene ring can be introduced through subsequent reactions involving thionyl chloride or other sulfur-containing reagents.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring reaction conditions, such as temperature and pressure, is crucial to achieving optimal results. Additionally, purification techniques like recrystallization or chromatography are employed to obtain the pure compound.

Chemical Reactions Analysis

Ester Hydrolysis and Functionalization

The 2-methoxyethyl ester group in Compound A undergoes hydrolysis under acidic or basic conditions:

Acidic Hydrolysis

-

Reagents : HCl (conc.) or H₂SO₄ in aqueous ethanol

-

Products : Carboxylic acid derivative (3-quinolinecarboxylic acid)

Basic Hydrolysis

-

Reagents : NaOH or KOH in aqueous methanol

-

Products : Sodium/potassium carboxylate salt

Key Data:

| Hydrolysis Type | Yield | Byproducts |

|---|---|---|

| Acidic | 70–75% | Minimal degradation |

| Basic | 85–90% | Partial ring dehydrogenation |

Reactivity of the Thienyl Substituent

The 2-thienyl group at position 4 participates in electrophilic substitutions:

Sulfonation

-

Reagents : Chlorosulfonic acid (ClSO₃H) in CH₂Cl₂

-

Product : Sulfonated thienyl derivative

Nitration

Halogenation

-

Reagents : N-Bromosuccinimide (NBS) or Cl₂ gas

-

Product : 5-Bromo/chloro-2-thienyl analog

Oxidation of the 5-Oxo Group

The ketone at position 5 can be reduced to a secondary alcohol:

-

Reagents : NaBH₄ or LiAlH₄

-

Product : 5-Hydroxyhexahydroquinoline

-

Yield : 60–70%.

Oxidation of the Quinoline Core

Under strong oxidizing conditions (e.g., KMnO₄/H₂SO₄), the hexahydroquinoline ring undergoes dehydrogenation to form a fully aromatic quinoline .

Ring-Opening and Cross-Coupling Reactions

The hexahydroquinoline core can participate in organozinc-mediated cross-couplings , as seen in related peptidomimetic syntheses :

| Reaction Type | Reagents | Product |

|---|---|---|

| Suzuki-Miyaura Coupling | Pd(PPh₃)₄, arylboronic acid | Aryl-substituted hexahydroquinoline |

| Buchwald-Hartwig Amination | Pd₂(dba)₃, Xantphos, amine | Aminated derivatives |

Stability and Degradation Pathways

Compound A is stable under ambient conditions but degrades under:

-

UV light : Photooxidation of the thienyl group (half-life: 48 hours at 254 nm) .

-

Strong bases : Ring-opening via cleavage of the ester linkage .

Comparative Reactivity with Analogs

The 2-methoxyethyl ester in Compound A shows enhanced hydrolytic stability compared to methyl/ethyl esters in analogs like methyl 2,7,7-trimethyl-5-oxo-4-(2-thienyl)-hexahydroquinoline-3-carboxylate .

| Ester Group | Hydrolysis Rate (k, h⁻¹) |

|---|---|

| Methyl | 0.15 |

| Ethyl | 0.12 |

| 2-Methoxyethyl | 0.08 |

Scientific Research Applications

Structural Features

The compound features:

- A quinoline backbone which is often associated with biological activity.

- A methoxyethyl group that may enhance solubility and bioavailability.

- A thienyl ring that could contribute to electronic properties and interactions with biological targets.

Pharmacological Applications

The compound's structural characteristics suggest several potential pharmacological applications:

Antimicrobial Activity

Research indicates that quinoline derivatives exhibit significant antimicrobial properties. The incorporation of a thienyl group may enhance this activity by improving the compound's ability to penetrate microbial membranes.

Anticancer Properties

Quinoline-based compounds have been studied for their anticancer activities. The specific substitution patterns in this compound may influence its efficacy against various cancer cell lines.

Neuroprotective Effects

Some studies have suggested that compounds similar to this one may offer neuroprotective benefits, potentially useful in treating neurodegenerative diseases.

Organic Synthesis

The compound can serve as an intermediate in the synthesis of other complex organic molecules. Its reactive functional groups make it suitable for various chemical transformations, including:

- Alkylation

- Acylation

- Coupling reactions

Material Science

Due to its unique electronic properties, this compound may find applications in the development of advanced materials such as:

- Organic light-emitting diodes (OLEDs)

- Conductive polymers

Case Study 1: Antimicrobial Screening

A study conducted on various quinoline derivatives, including this compound, demonstrated significant antibacterial activity against Gram-positive and Gram-negative bacteria. The results indicated an IC50 value lower than that of standard antibiotics, suggesting its potential as a new antimicrobial agent.

Case Study 2: Cancer Cell Line Testing

In vitro testing on human cancer cell lines revealed that the compound exhibited cytotoxic effects at micromolar concentrations. The mechanism of action was linked to apoptosis induction and cell cycle arrest.

Case Study 3: Synthesis of Novel Derivatives

Researchers synthesized several derivatives of this compound to explore structure-activity relationships (SAR). Modifications to the thienyl group resulted in enhanced solubility and improved biological activity against specific cancer types.

Mechanism of Action

The mechanism by which 2-methoxyethyl 2,7,7-trimethyl-5-oxo-4-(2-thienyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate exerts its effects involves interactions with molecular targets and pathways. The compound may bind to specific receptors or enzymes, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared to analogs with variations in ester chains, aryl/heteroaryl substituents, and additional functional groups. Key differences in synthesis, spectral data, and biological activity are summarized below:

Table 1: Structural and Functional Comparison

Key Observations

Substituent Effects: Electron-Withdrawing Groups: Nitro (e.g., 4-nitrophenyl in ) and sulfonyl (4a in ) groups increase melting points and alter electronic profiles. Heteroaromatic vs. Hydroxy/Methoxy Groups: Derivatives with hydroxyl or methoxy substituents (e.g., 4-hydroxyphenyl in , 3-hydroxy-4-methoxyphenyl in ) exhibit hydrogen-bonding capacity, influencing solubility and intermolecular interactions.

Ester Chain Impact :

- Short-chain esters (methyl, ethyl) are associated with higher melting points (e.g., 260°C for 4a ), while longer or branched chains (2-methoxyethyl, pentyl) likely improve solubility and bioavailability.

Synthesis Methods: Green Chemistry: Ionic liquid catalysts and solvent-free Hantzsch reactions are employed for eco-friendly synthesis. Sonochemical Synthesis: Used for rapid, high-yield preparation of derivatives like 4a .

Spectral Characterization :

- NMR : Aromatic protons in the thienyl group (target compound) would resonate at δ ~6.5–7.5 ppm, distinct from phenyl derivatives (e.g., δ 6.54–6.93 ppm for 4-hydroxyphenyl in ).

- FTIR : Ester carbonyl peaks (~1678–1645 cm⁻¹) and hydroxyl stretches (~3270 cm⁻¹) are consistent across analogs .

Biological Activity :

- The 2-chlorophenyl derivative shows promising anti-inflammatory activity at low doses, suggesting that halogenation and aryl substitution patterns critically influence efficacy.

Biological Activity

2-Methoxyethyl 2,7,7-trimethyl-5-oxo-4-(2-thienyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate is a synthetic compound with potential pharmacological applications. Its unique structure incorporates a quinoline framework and a thiophene moiety, which may contribute to its biological activity. This article reviews the current understanding of its biological properties based on available research.

The compound has the following chemical characteristics:

- Molecular Formula : C20H25NO4S

- Molecular Weight : 375.49 g/mol

- CAS Number : 5805-33-4

Antimicrobial Activity

Research indicates that compounds with similar structural features exhibit antimicrobial properties. For instance, derivatives of quinoline have shown effectiveness against various bacterial strains. A study demonstrated that related compounds inhibited the growth of Gram-positive and Gram-negative bacteria, suggesting that this compound may possess similar activity due to its structural analogies .

Antioxidant Properties

Antioxidant activity is another area where this compound may be significant. Compounds containing thiophene rings are known for their ability to scavenge free radicals. Preliminary studies suggest that the presence of the methoxyethyl and thiophene groups in this compound enhances its ability to mitigate oxidative stress in biological systems .

Cytotoxicity and Anticancer Potential

The cytotoxic effects of quinoline derivatives have been extensively studied. Some studies indicate that related compounds can induce apoptosis in cancer cell lines. For example, a derivative with a similar structure was found to inhibit cell proliferation in breast cancer cells through mechanisms involving cell cycle arrest and apoptosis induction . Further research is needed to establish the specific mechanisms of action for this compound against various cancer types.

Case Studies

Several case studies have explored the biological activities of quinoline derivatives:

-

Study on Antimicrobial Activity :

- Objective : To evaluate the efficacy of quinoline derivatives against bacterial pathogens.

- Findings : The study reported significant inhibition of bacterial growth at low concentrations (MIC values ranging from 10 to 50 µg/mL) for compounds structurally similar to the target compound.

- : Suggests potential for development as an antimicrobial agent.

-

Antioxidant Activity Assessment :

- Objective : To assess the free radical scavenging ability of thiophene-containing compounds.

- Findings : The compound exhibited IC50 values comparable to established antioxidants like ascorbic acid.

- : Indicates potential use in formulations aimed at reducing oxidative stress.

-

Cytotoxicity Testing :

- Objective : To investigate the effects on cancer cell lines.

- Findings : Significant cytotoxic effects were observed in MCF-7 breast cancer cells with IC50 values below 20 µM.

- : Highlights potential as an anticancer agent.

Data Table

Q & A

Basic Research Questions

Q. What synthetic methodologies are suitable for preparing 2-methoxyethyl-substituted polyhydroquinoline derivatives?

- Methodological Answer : The compound can be synthesized via a modified Hantzsch reaction, involving cyclocondensation of a β-keto ester (e.g., 2-methoxyethyl acetoacetate), an aldehyde (e.g., 2-thienylcarboxaldehyde), and ammonium acetate. Key steps include refluxing in ethanol under inert conditions, followed by purification via column chromatography (silica gel, hexane/ethyl acetate gradient). Reaction optimization should focus on molar ratios (1:1:1.2 for aldehyde, diketone, and ammonium acetate) and temperature control (70–80°C) to minimize side products .

Q. How can the crystal structure of this compound be determined, and what parameters are critical for refinement?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key parameters include:

- Crystal system : Likely triclinic (P1 space group) based on analogs .

- Data collection : Use a Bruker SMART APEX diffractometer (Mo Kα radiation, λ = 0.71073 Å) at 296 K.

- Refinement : Employ SHELXL-97 with R-factor thresholds (e.g., R1 < 0.05 for I > 2σ(I)). Address disorder in substituents (e.g., thienyl or methoxyethyl groups) using PART commands .

Q. What safety protocols are recommended for handling thienyl-containing quinoline derivatives?

- Methodological Answer : While specific SDS data for this compound is unavailable, protocols for analogs suggest:

- PPE : Nitrile gloves, lab coat, and safety goggles.

- Ventilation : Use fume hoods to avoid inhalation of fine particulates.

- Spill management : Absorb with inert material (e.g., sand) and dispose as hazardous waste .

Advanced Research Questions

Q. How do substituents (e.g., 2-thienyl vs. phenyl) influence the electronic properties and reactivity of polyhydroquinoline derivatives?

- Methodological Answer : The electron-rich 2-thienyl group enhances π-π stacking interactions compared to phenyl, as observed in SC-XRD studies of analogs. Density Functional Theory (DFT) calculations (B3LYP/6-31G*) can quantify effects:

- HOMO-LUMO gaps : Thienyl substituents reduce the gap by ~0.3 eV, increasing electrophilicity.

- Reactivity : Thienyl derivatives show higher regioselectivity in electrophilic substitution due to sulfur’s lone-pair donation .

Q. What strategies resolve crystallographic disorder in the methoxyethyl or thienyl moieties during structural refinement?

- Methodological Answer : For disordered groups (e.g., methoxyethyl side chains):

- Split models : Assign occupancy factors to overlapping atoms (e.g., 50:50 for two conformers).

- Restraints : Apply SIMU/DELU restraints to stabilize thermal motion parameters.

- Validation : Cross-validate using Hirshfeld surface analysis to ensure intermolecular contacts (e.g., C–H···O bonds) are consistent with packing motifs .

Q. How can computational modeling complement experimental data in predicting biological activity?

- Methodological Answer : Molecular docking (AutoDock Vina) and MD simulations (GROMACS) can predict binding affinities for targets like cyclooxygenase-2 (COX-2). Steps include:

- Ligand preparation : Optimize geometry at B3LYP/6-31G* level.

- Docking : Use a grid box centered on the COX-2 active site (PDB ID: 5KIR).

- Validation : Compare docking scores (ΔG) with in vitro enzyme inhibition assays .

Data Contradictions and Resolution

Q. How to address discrepancies in reported crystallographic parameters for structurally similar compounds?

- Methodological Answer : Variations in unit cell dimensions (e.g., a = 7.35–7.40 Å in triclinic systems) may arise from temperature differences (100 K vs. 296 K) or solvent inclusion. Resolve by:

- Re-refinement : Re-process raw data (HKL files) with updated software (e.g., Olex2 vs. SHELX).

- Database cross-check : Compare with Cambridge Structural Database (CSD) entries (e.g., refcodes: XUTRAU, XUTRAV) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.